Cas no 31148-92-2 (D-erythro-Sphingosine-C19)
D-erythro-Sphingosine-C19 Chemical and Physical Properties
Names and Identifiers
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- 4-Nonadecene-1,3-diol, 2-amino-, (2S,3R,4E)-
- D-erythro-Sphingosine-C19
- (E,2S,3R)-2-aminononadec-4-ene-1,3-diol
- (E)-D-erythro-2-Amino-4-nonadecene-1,3-diol; [R-[R*,S*-(E)]]-2-Amino-4-nonadecene-1,3-diol; C19-Sphingosine
- SCHEMBL18127642
- J-018262
- SCHEMBL18127643
- (2S,3R,E)-2-Amino-4-nonadecene-1,3-diol
- 31148-92-2
-
- Inchi: 1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(20)17-21/h15-16,18-19,21-22H,2-14,17,20H2,1H3/b16-15+/t18-,19+/m0/s1
- InChI Key: RYLBRSKITMRIJM-OVMWUVNSSA-N
- SMILES: O[C@H](/C=C/CCCCCCCCCCCCCC)[C@H](CO)N
Computed Properties
- Exact Mass: 313.29827
- Monoisotopic Mass: 313.298
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 16
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.5A^2
- XLogP3: 5.8
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 458.8±45.0 °C at 760 mmHg
- Flash Point: 231.3±28.7 °C
- PSA: 66.48
- Vapor Pressure: 0.0±2.6 mmHg at 25°C
D-erythro-Sphingosine-C19 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
D-erythro-Sphingosine-C19 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S681025-2.5mg |
D-erythro-Sphingosine-C19 |
31148-92-2 | 2.5mg |
$207.00 | 2023-05-17 | ||
| TRC | S681025-25mg |
D-erythro-Sphingosine-C19 |
31148-92-2 | 25mg |
$1642.00 | 2023-05-17 | ||
| TRC | S681025-250mg |
D-erythro-Sphingosine-C19 |
31148-92-2 | 250mg |
$ 15000.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474288-10 mg |
D-erythro-Sphingosine-C19, |
31148-92-2 | 10mg |
¥2,557.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474288-10mg |
D-erythro-Sphingosine-C19, |
31148-92-2 | 10mg |
¥2557.00 | 2023-09-05 |
D-erythro-Sphingosine-C19 Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on D-erythro-Sphingosine-C19
Compound CAS No. 31148-92-2: 4-Nonadecene-1,3-diol, 2-amino-, (2S,3R,4E)-
The compound with CAS No. 31148-92-2, also known as 4-Nonadecene-1,3-diol, 2-amino-, (2S,3R,4E)-, is a highly specialized organic molecule that has garnered attention in the fields of organic chemistry and biochemistry. This compound belongs to the class of amino alcohols and features a complex stereochemistry with multiple stereogenic centers and a double bond in its structure. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into the properties and potential applications of this compound.
4-Nonadecene-1,3-diol is characterized by its long carbon chain (nonadecane backbone), with hydroxyl groups at positions 1 and 3 and an amino group at position 2. The stereochemistry of the compound is defined by the configuration at positions 2 (S), 3 (R), and the double bond at position 4 (E). This specific arrangement imparts unique physical and chemical properties to the molecule. For instance, the presence of multiple hydroxyl groups can lead to hydrogen bonding interactions, which may influence its solubility and reactivity.
Recent studies have explored the synthesis of (2S,3R,4E)-4-nonadecene-1,3-diol using enantioselective methods. These methods leverage chiral catalysts or asymmetric induction to achieve high enantiomeric excess in the product. The double bond at position 4 introduces additional complexity in terms of geometric isomerism (E vs Z), which can be controlled during synthesis using specific reaction conditions or transition metal-catalyzed processes.
The biological activity of this compound has also been a subject of interest. Preliminary assays suggest that (2S,3R,4E)-4-nonadecene-1,3-diol may exhibit antioxidant properties due to its hydroxyl groups and conjugated double bond system. Antioxidants are crucial in preventing oxidative stress in biological systems and have applications in pharmaceuticals and nutraceuticals.
In terms of applications, this compound could serve as a building block for more complex molecules or intermediates in drug discovery programs. Its long carbon chain and functional groups make it a versatile starting material for organic synthesis. Additionally, the stereochemistry of the compound could play a role in its interaction with biological targets such as enzymes or receptors.
From an analytical standpoint, modern techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of (2S,3R,4E)-4-nonadecene-1,3-diol. These tools provide detailed insights into the molecular architecture and help validate synthetic pathways.
Looking ahead, further research into this compound could explore its potential as a ligand in metalloenzyme mimicry or as a component in self-assembling materials due to its amphiphilic nature. The combination of hydrophilic hydroxyl groups and a hydrophobic alkyl chain may facilitate its use in surfactants or emulsifiers.
In conclusion, CAS No. 31148-92-2, or (2S,3R,4E)-4-nonadecene-1,3-diol, represents an intriguing molecule with diverse potential applications across multiple disciplines. Continued research into its synthesis optimization and biological evaluation will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.
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